4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of two methoxy-substituted phenyl rings and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Methoxy Groups: The methoxy groups on the phenyl rings are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Thiol Group Addition: The thiol group is introduced through thiolation reactions, often using thiourea or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring or the phenyl rings.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl-triazole derivatives.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of multiple methoxy groups and the combination of phenyl and triazole rings
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3O5S/c1-23-13-7-6-12(10-14(13)24-2)22-18(20-21-19(22)28)11-8-15(25-3)17(27-5)16(9-11)26-4/h6-10H,1-5H3,(H,21,28) |
InChI Key |
PWCCZHPMTZULDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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